Explicit SAR Validation of C-5 and C-8 Vectors for Kinase Inhibition
Comprehensive SAR campaigns identified 4-(piperidin-1-yl)aniline at either the C-5 or C-8 position as the key pharmacophore for kinase binding [1]. The 5,8-dichloro core allows independent introduction of this moiety at either vector, enabling direct comparison [1]. Analogues synthesized from this core achieved low micromolar IC₅₀ values against a panel of seven cancer-related protein kinases, establishing the core scaffold's quantitative contribution to activity [1]. A 5,7-dichloro regioisomer cannot place substituents along the same vectors due to altered geometry, resulting in a predicted loss of kinase binding affinity.
| Evidence Dimension | Kinase Inhibitory Activity (IC₅₀) |
|---|---|
| Target Compound Data | Scaffold enables derivatives with low micromolar IC₅₀ values against 7 cancer-related kinases [1]. |
| Comparator Or Baseline | 5,7-Dichloropyrido[3,4-b]pyrazine (1379338-74-5) scaffold. No peer-reviewed SAR data are available to support this regioisomer's utility for placing the pharmacophore in the same kinase hinge-binding vector. |
| Quantified Difference | Not calculable (incomparable scaffold vectors). Vector geometry prevents the same spatial positioning of critical pharmacophores. |
| Conditions | In vitro kinase inhibition assay panel (7 cancer-related kinases) [1]. |
Why This Matters
Only the 5,8-dichloro scaffold allows medicinal chemists to explore the full C-5 and C-8 vector space essential for hinge-binding and potency in this kinase inhibitor series.
- [1] Antoine, M.; Schuster, T.; Seipelt, I.; Aicher, B.; Teifel, M.; Günther, E.; Gerlach, M.; Marchand, P. Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. Med. Chem. Commun. 2016, 7, 224-229. View Source
